molecular formula C25H22O9S B2612168 (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate CAS No. 859659-87-3

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B2612168
CAS No.: 859659-87-3
M. Wt: 498.5
InChI Key: CPLQGBWMAOUIDE-NHDPSOOVSA-N
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Description

The compound “(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate” (molecular formula: C₂₅H₂₂O₉S; monoisotopic mass: 498.098453 g/mol) is a benzofuran derivative characterized by a Z-configured double bond in the benzylidene moiety and a 4-methoxybenzenesulfonate ester substituent at the 6-position of the benzofuran core . The 3,4,5-trimethoxybenzylidene group contributes to its planar, conjugated structure, which may enhance intermolecular interactions in biological systems. This compound’s sulfonate ester group distinguishes it from typical benzofuran-based natural products, which often feature carboxylate or hydroxyl substituents .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O9S/c1-29-16-5-8-18(9-6-16)35(27,28)34-17-7-10-19-20(14-17)33-21(24(19)26)11-15-12-22(30-2)25(32-4)23(13-15)31-3/h5-14H,1-4H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLQGBWMAOUIDE-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic compound with significant potential in biomedical research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25H22O9S
  • Molecular Weight : 498.5 g/mol
  • Purity : Typically 95% .

The compound contains a trimethoxyphenyl (tmp) group, which has been shown to interact with various biological targets. Notable targets include:

  • Tubulin : The compound may inhibit tubulin polymerization, affecting cell division.
  • Heat Shock Protein 90 (Hsp90) : Inhibition of Hsp90 can disrupt cancer cell survival.
  • Thioredoxin Reductase (TrxR) : This interaction may contribute to oxidative stress in cancer cells.
  • Histone Lysine-Specific Demethylase 1 (HLS-D1) : Targeting this enzyme can affect gene expression related to cancer progression.
  • Platelet-Derived Growth Factor Receptor β (PDGFRβ) : Inhibition can reduce tumor growth and metastasis .

Anticancer Activity

Research indicates that compounds similar to (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate exhibit significant anticancer properties. For instance:

  • In vitro Studies : Demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
  • Mechanistic Insights : The compound induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Antifungal Properties : Exhibits activity against common fungal pathogens .

Case Studies

  • Study on Anticancer Efficacy :
    • Conducted on breast cancer cell lines (MCF-7).
    • Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Antimicrobial Assessment :
    • Evaluated against E. coli and S. aureus.
    • Minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Research Findings Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)~15 µM
AntibacterialS. aureus32 µg/mL
AntibacterialE. coli64 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Features
(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2-furoate 2-Furoate ester instead of 4-methoxybenzenesulfonate 478.45 Reduced polarity compared to sulfonate; may influence membrane permeability.
(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate 3,4,5-Trimethoxybenzoate ester and propenylidene side chain 530.53 Extended conjugation via propenylidene; potential for enhanced UV absorption.
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate Methanesulfonate ester; 2,4,5-trimethoxybenzylidene group 406.07 Lower molecular weight; altered methoxy positioning may affect binding affinity.

Key Comparisons:

Sulfonate esters are also more resistant to enzymatic hydrolysis than carboxylate esters, which may improve metabolic stability . The methanesulfonate derivative lacks the aromatic methoxy group, reducing steric hindrance and possibly increasing reactivity.

Impact of Methoxy Group Positioning

  • The 3,4,5-trimethoxybenzylidene group in the target compound creates a symmetrical substitution pattern, favoring π-π stacking interactions in hydrophobic environments. In contrast, the 2,4,5-trimethoxy analogue introduces asymmetry, which could disrupt such interactions but improve selectivity for certain biological targets.

Biological Activity Implications While direct bioactivity data for the target compound are unavailable, structurally related benzofuran derivatives are known for antimicrobial and anticancer properties . The propenylidene side chain in the trimethoxybenzoate analogue may enhance cytotoxicity by promoting intercalation into DNA or proteins.

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